(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE

Descripción general

Descripción

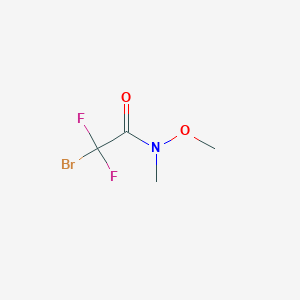

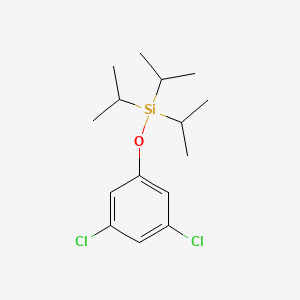

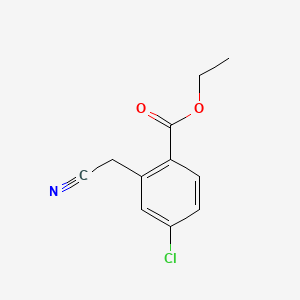

(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE is an organosilicon compound that combines a phenoxy group substituted with chlorine atoms at the 3 and 5 positions, and a triisopropylsilyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE typically involves the reaction of 3,5-dichlorophenol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

3,5-Dichlorophenol+Triisopropylsilyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE can undergo various types of chemical reactions, including:

Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the chlorine atoms.

Reduction Reactions: The triisopropylsilyl group can act as a hydride donor in reduction reactions, particularly in the presence of Lewis acids such as titanium(IV) chloride.

Hydrolysis: The silyl group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 3,5-dichlorophenol and triisopropylsilanol.

Common Reagents and Conditions

Lewis Acids: Titanium(IV) chloride is commonly used to facilitate reduction reactions involving the triisopropylsilyl group.

Bases: Pyridine or triethylamine are used to neutralize the hydrochloric acid formed during the synthesis of this compound.

Anhydrous Conditions: Essential to prevent hydrolysis of the silyl chloride during synthesis.

Major Products

3,5-Dichlorophenol: Formed during hydrolysis of the silyl group.

Triisopropylsilanol: Another product of hydrolysis.

Aplicaciones Científicas De Investigación

Chemistry

(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes. Its ability to act as a hydride donor makes it valuable in reduction reactions.

Biology and Medicine

In biological research, this compound can be used to modify biomolecules, aiding in the study of protein and enzyme functions. Its role in protecting groups during peptide synthesis is particularly noteworthy.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced durability and performance.

Mecanismo De Acción

The mechanism by which (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The triisopropylsilyl group acts as a hydride donor, facilitating the reduction of various functional groups. In peptide synthesis, it scavenges carbocations formed during deprotection steps, thereby preventing unwanted side reactions.

Comparación Con Compuestos Similares

Similar Compounds

Triisopropylsilane: A simpler analog without the phenoxy group, used primarily as a reducing agent.

Trimethylsilyl Chloride: Another silylating agent, but with different steric and electronic properties due to the smaller size of the methyl groups.

Phenoxytrimethylsilane: Similar to (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE but with trimethylsilyl instead of triisopropylsilyl, leading to different reactivity and steric effects.

Uniqueness

This compound is unique due to the presence of both the dichlorophenoxy and triisopropylsilyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in specialized applications in organic synthesis and materials science.

Propiedades

IUPAC Name |

(3,5-dichlorophenoxy)-tri(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24Cl2OSi/c1-10(2)19(11(3)4,12(5)6)18-15-8-13(16)7-14(17)9-15/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHQNCBPFNJVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4,4-dicarboxylic acid](/img/structure/B8264006.png)

![6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate](/img/structure/B8264048.png)